2-(2,6-二氯苯基)乙酸乙酯

描述

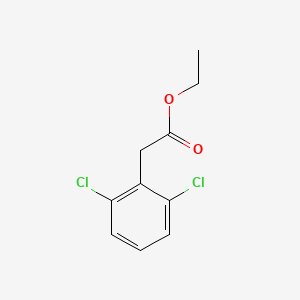

Ethyl 2-(2,6-dichlorophenyl)acetate is a chemical compound with the molecular formula C10H10O2Cl2 . It is also known by other synonyms such as Ethyl 2,6-Dichlorobenzeneacetate, and (2,6-Dichlorophenyl)acetic Acid Ethyl Ester .

Molecular Structure Analysis

The molecular structure of Ethyl 2-(2,6-dichlorophenyl)acetate is defined by its molecular formula C10H10O2Cl2 . The molecular weight of this compound is 233.09 .科学研究应用

废水处理中的有机中间体

2-(2,6-二氯苯基)乙酸乙酯已被确定为废水处理过程中某些化合物降解的中间体。例如,在高级氧化过程中 2,4-二氯苯氧乙酸的矿化过程中,2-(2,6-二氯苯基)乙酸乙酯被发现作为瞬态产物 (Yunfu. Sun & J. Pignatello, 1993).

肽核酸合成中间体

该化合物用作含有嘌呤核碱基的肽核酸 (PNA) 合成中间体。该应用在生物化学和分子生物学领域中对于操纵和研究遗传物质至关重要 (D. Chan et al., 1995).

有机金属配合物中的光物理性质

2-(2,6-二氯苯基)乙酸乙酯用于合成某些有机金属配合物,特别是涉及铂的配合物。这些配合物以其光物理性质为特征,在材料科学和化学中因其在光伏和发光材料中的潜在应用而受到关注 (S. Fuertes et al., 2012).

色谱分析

该化合物在色谱分析中也很重要。它已被用于二氯苯和六氯苯的的分离和估算,证明了其在分析化学中的实用性,特别是在制药行业 (R. W. Daisley & C. Olliff, 1970).

缓蚀

2-(2,6-二氯苯基)乙酸乙酯衍生物因其缓蚀性能而受到研究。这些衍生物在材料科学和工业应用中很重要,特别是在保护金属免受腐蚀方面 (A. Zarrouk et al., 2014).

作用机制

Target of Action

Ethyl 2-(2,6-dichlorophenyl)acetate is primarily used in cancer research as a kinase modulator . Kinases are enzymes that play a crucial role in cell signaling, growth, and division. They work by transferring phosphate groups from high-energy donor molecules, such as ATP, to specific substrates, a process known as phosphorylation. This action can activate or deactivate the substrate, thereby regulating its function and the biochemical pathways in which it is involved.

Mode of Action

As a kinase modulator, it likely interacts with its target kinases, altering their activity and thus influencing the phosphorylation state of their substrate proteins . This can lead to changes in cellular processes such as cell cycle progression, apoptosis, and signal transduction pathways.

Biochemical Pathways

Given its role as a kinase modulator, it can be inferred that it may impact various signaling pathways regulated by kinases . These could include pathways involved in cell growth, proliferation, and survival, among others.

Result of Action

As a kinase modulator, it is likely to influence the activity of its target kinases, leading to alterations in the phosphorylation state of their substrates and subsequent changes in cellular processes .

属性

IUPAC Name |

ethyl 2-(2,6-dichlorophenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O2/c1-2-14-10(13)6-7-8(11)4-3-5-9(7)12/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIIULTZDJYYIKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=CC=C1Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(2,6-dichlorophenyl)acetate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-carbamoylphenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2472005.png)

![3,4-diethoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2472007.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-oxo-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2472011.png)

![(E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[2-(3-methoxyphenoxy)-5-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2472016.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2472019.png)

![N-[(2-methoxyphenyl)methyl]-1H-indazole-3-carboxamide](/img/structure/B2472022.png)

![4-cyano-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2472023.png)

![Methyl 4-[5-(4-fluorobenzoyl)-6-hydroxy-2-oxo-6-(trifluoromethyl)-1,3-diazinan-4-yl]benzoate](/img/structure/B2472026.png)